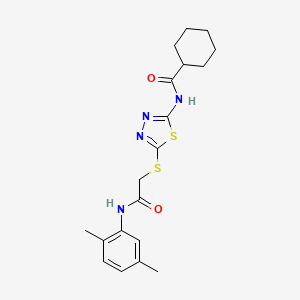
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H24N4O2S2 and its molecular weight is 404.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound featuring a 1,3,4-thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. The structural components of this compound contribute significantly to its biological properties.
Chemical Structure and Properties
The molecular formula of the compound is C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The structure includes:
- A thiadiazole ring , known for its potential in various biological activities.
- An amide bond , which can undergo hydrolysis under specific conditions.
- A dimethylphenyl group , enhancing the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Thiadiazole derivatives, including the specified compound, have shown promising antimicrobial properties. Research indicates that these compounds can effectively combat multidrug-resistant Gram-positive bacteria and pathogenic fungi. For instance:
- Minimum Inhibitory Concentration (MIC) studies demonstrate that certain thiadiazole derivatives exhibit lower MIC values than established antibiotics like streptomycin and fluconazole against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32.6 | S. aureus |
| Itraconazole | 47.5 | A. niger |
Anticancer Activity
The anticancer potential of the compound is attributed to its ability to inhibit key enzymes involved in cancer progression. The mechanisms include:
- Inhibition of RNA and DNA synthesis , which is crucial for cancer cell proliferation.
- Targeting specific kinases that play significant roles in tumorigenesis .
Studies have indicated that thiadiazole derivatives can effectively induce apoptosis in cancer cells and inhibit cell division by interfering with DNA replication processes .
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
-
Study on Antimicrobial Efficacy :
- A study assessed various thiadiazole derivatives against a range of bacterial and fungal pathogens. The results indicated that modifications to the thiadiazole ring significantly influenced antimicrobial potency.
- The compound demonstrated notable efficacy against resistant strains, suggesting its potential as a lead candidate for drug development .
-
Anticancer Mechanism Investigation :
- Another study focused on the anticancer mechanisms of thiadiazole derivatives, highlighting their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells.
- Molecular docking studies revealed strong binding affinities between the compound and DHFR, suggesting a promising avenue for further research into its anticancer applications .
特性
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-12-8-9-13(2)15(10-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGKFCNSZZDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














